- Synthesis of new troglitazone derivatives: Anti-proliferative activity in breast cancer cell lines and preliminary toxicological study, European Journal of Medicinal Chemistry, 2012, 51, 206-215

Cas no 97322-87-7 (Troglitazone)

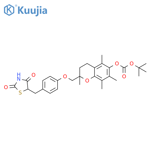

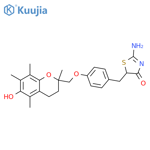

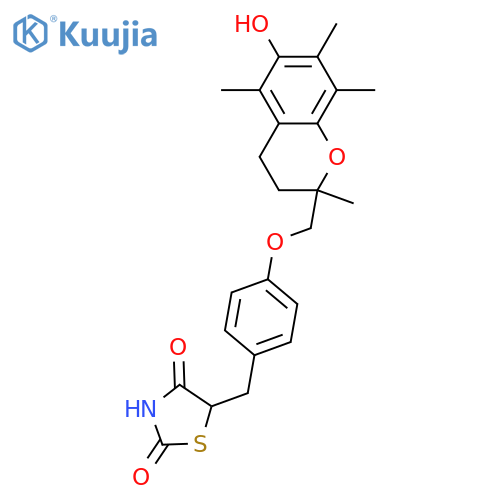

Troglitazone structure

商品名:Troglitazone

Troglitazone 化学的及び物理的性質

名前と識別子

-

- Troglitazone

- (+/-)-5-[4-[(6-Hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy]benzyl]-2,4-thiazolidinedione

- 5-[[4-[(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

- CS-045

- [14C]-Troglitazone

- [3H]-Troglitazone

- 5-[[4-[(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)methoxy]phenyl]methy

- 5-[4-(6-hydroxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl]-2,4-dioxothiazolidine

- 5-[4-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl-methoxy)-benzyl]thiazolidine-2,4-dione

- 5-[4-[(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy]-benzyl]-2,4-thiazolidinedione

- Noscal

- Prelay

- Rezulin

- Rezulin (TN)

- Romglizone

- Romozin

- EPM-426

- CS 045

- GR 92132X

- GR92132X

- CI 991

- C24H27NO5S

- (+-)-all-rac-5-(p-((6-Hydroxy-2,5,7,8-tetramethyl-2-chromanyl)methoxy)benzyl)-2,4-thiazolidinedione

- 5-(4-(6-Hydroxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl)thiazolidine-2,4-dione

- CS045

- GXPHKUHSUJUWKP-UHFFFAOYSA-N

- DSSTox_CID_3719

- DSSTox_RID_77162

- DSSTox_GSID_23719

- 2,4-Thiazoli

- 5-[[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy]phenyl]methyl]-2,4-thiazolidinedione (ACI)

- Depotox

- I66ZZ0ZN0E

- 5-[[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy]phenyl]methyl]-2,4-thiazolidinedione

- NCGC00161599-02

- 5-(4-((6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy)benzyl)thiazolidine-2,4-dione

- CS-045 , Romozin , Rezulin , Romglizone , Noscal , Prelay

- Troglitazone (JAN/USAN/INN)

- 5-{4-(6-hydroxy-2, 5, 7, 8-tetramethylchroman-2-yl-methoxy) benzyl) thiazolidine-2,4-dione

- AS-56378

- CHEBI:9753

- troglitazona

- NCGC00161599-07

- 5-[4-(6-hydroxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl]thiazolidine -2,4-dione

- 2,4-Thiazolidinedione, 5-((4-((3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy)phenyl)methyl)-

- GR-92132X

- BDBM50088494

- Troglitazone - CAS 97322-87-7

- 5-[(4-{[(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromen-2-yl)methyl]oxy}phenyl)methyl]-1,3-thiazolidine-2,4-dione

- CCRIS 8969

- 5-(4-((6-Hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy)benzyl)-2,4-thiazolidinedione

- MLS006010817

- HMS3713D08

- SR-05000000454-5

- CI-991

- 5-[[4-[(3,4-Dihydro-6-hydroxy-2,5,7 ,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy]phenyl ]methyl]-2,4-thiazolidinedione

- CHEMBL3542292

- HMS3649G12

- (5R)-5-[[4-[[(2S)-6-hydroxy-2,5,7,8-tetramethyl-chroman-2-yl]methoxy]phenyl]methyl]thiazolidine-2,4-dione

- GTPL2693

- SR-05000000454-2

- Tox21_112119

- AC-31453

- NCGC00161599-09

- BRN 4338399

- 97322-87-7

- troglitazonum

- 5-[4-(6-hydroxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl]thiazolidine-2,4-dione

- SR-05000000454-3

- NCGC00161599-11

- SMP2_000224

- TROGLITAZONE (MART.)

- UNII-I66ZZ0ZN0E

- s8432

- 5-[[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1- benzopyran-2-yl)methoxy]phenyl]methyl]-2,4-thiazlidinedione

- NS00015646

- 2,4-Thiazolidinedione, 5-[[4-[(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy]phenyl]methyl]- (9CI)

- H12073

- 5-(4-((6-Hydroxy-2,5,7,8-tetramethylchroman-2-yl-methoxy)benzyl)-2,4-thiazolidinedione)-T

- Troglitazone [USAN:INN:BAN]

- HMS2089D22

- Tox21_300470

- CAS-97322-87-7

- BDBM50101974

- T3920

- UPCMLD-DP017:002

- DB-057670

- DTXCID603719

- CS-1634

- CCG-208125

- NCGC00164445-01

- NCGC00161599-03

- NCGC00161599-01

- BRD-A13084692-001-02-5

- 5-((4-((3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy)phenyl)methyl)-2,4-Thiazolidinedione

- Tox21_112119_1

- A10BG01

- EX-A3782

- 2,4-thiazolidinedione, 5-[[4-[(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy]phenyl]methyl]-

- AKOS000281116

- NCGC00161599-04

- Troglitazone (CS-045)

- HY-50935

- UPCMLD-DP017

- NCGC00161599-06

- 5-[[4-[(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

- HSCI1_000037

- Spectrum5_001973

- 5-(4-(6-Hydroxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl)-1,3-thiazolidine-2,4-dione

- NCGC00254440-01

- BCP06753

- HB2559

- NCGC00161599-05

- D00395

- UPCMLD-DP017:001

- GLXC-03930

- 5-{4-[(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromen-2-yl)methoxy]benzyl}-1,3-thiazolidine-2,4-dione

- HMS2093D04

- DB00197

- AKOS024457434

- SMR001550129

- SCHEMBL4959

- SR-05000000454

- NCGC00161599-08

- Q7844989

- DTXSID8023719

- 5-(4-((6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromen-2-yl)methoxy)benzyl)-1,3-thiazolidine-2,4-dione

- Troglitazone, >=98% (HPLC)

- BRD-A13084692-001-17-3

- AB00643330-02

-

- MDL: MFCD00878416

- インチ: 1S/C24H27NO5S/c1-13-14(2)21-18(15(3)20(13)26)9-10-24(4,30-21)12-29-17-7-5-16(6-8-17)11-19-22(27)25-23(28)31-19/h5-8,19,26H,9-12H2,1-4H3,(H,25,27,28)

- InChIKey: GXPHKUHSUJUWKP-UHFFFAOYSA-N

- ほほえんだ: O=C1NC(=O)C(CC2C=CC(OCC3(CCC4C(=C(C)C(C)=C(C=4C)O)O3)C)=CC=2)S1

- BRN: 4338399

計算された属性

- せいみつぶんしりょう: 441.16100

- どういたいしつりょう: 441.16099414g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 31

- 回転可能化学結合数: 5

- 複雑さ: 681

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 45

- 疎水性パラメータ計算基準値(XlogP): 5.1

- トポロジー分子極性表面積: 110

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: イエローソリッド

- 密度みつど: 1.266

- ゆうかいてん: 184-186°C

- ふってん: 657°C at 760 mmHg

- フラッシュポイント: 351.2°C

- ようかいど: DMSO: 20 mg/mL

- PSA: 110.16000

- LogP: 4.70300

- ようかいせい: 水に溶けない

Troglitazone セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- WGKドイツ:2

- セキュリティの説明: S22-S24/25

- RTECS番号:XJ5813130

- ちょぞうじょうけん:Powder -20°C 3 years In solvent -80°C 6 months -20°C 1 month

Troglitazone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| LKT Labs | T7056-10 mg |

Troglitazone |

97322-87-7 | ≥97% | 10mg |

$121.80 | 2023-07-10 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3170-10mg |

Troglitazone |

97322-87-7 | 99.62% | 10mg |

¥ 663 | 2023-09-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3170-100mg |

Troglitazone |

97322-87-7 | 99.62% | 100mg |

¥ 3950 | 2023-09-07 | |

| DC Chemicals | DC8903-100 mg |

Troglitazone |

97322-87-7 | >98% | 100mg |

$300.0 | 2022-02-28 | |

| TRC | T892500-10mg |

Troglitazone |

97322-87-7 | 10mg |

$ 119.00 | 2023-09-05 | ||

| TRC | T892500-50mg |

Troglitazone |

97322-87-7 | 50mg |

$ 481.00 | 2023-09-05 | ||

| FUJIFILM | 205-19483-50mg |

Troglitazone |

97322-87-7 | 50mg |

JPY 61500 | 2023-09-15 | ||

| Chemenu | CM162783-50mg |

Troglitazone |

97322-87-7 | 98% | 50mg |

$421 | 2021-06-17 | |

| FUJIFILM | 209-19481-5mg |

Troglitazone |

97322-87-7 | 5mg |

JPY 11000 | 2023-09-15 | ||

| LKT Labs | T7056-100 mg |

Troglitazone |

97322-87-7 | ≥97% | 100MG |

$692.70 | 2023-07-10 |

Troglitazone 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 45 min, reflux

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Pyridinium chloride

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Preparation of troglitazone, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

リファレンス

- Novel polymorphic Form-3 of troglitazone and a pharmaceutical composition having enhanced antidiabetic activity, India, , ,

合成方法 4

はんのうじょうけん

リファレンス

- The research group of Professor Ning Jiao and Song Song made new progress in the field of electrophilic halogenation modification of drugs, Journal of Chinese Pharmaceutical Sciences, 2021, 30(6), 543-544

合成方法 5

はんのうじょうけん

リファレンス

- Synthesis of troglitazone's synthetic intermediate 2,5-dihydroxy-3,4,6-trimethylacetophenone and its reactive mechanism, Zhongguo Yaowu Huaxue Zazhi, 2000, 10(3), 203-204

合成方法 6

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium , Carbon Solvents: Methanol

1.2 Reagents: Acetic acid , Hydrochloric acid Solvents: Methanol , Water

1.2 Reagents: Acetic acid , Hydrochloric acid Solvents: Methanol , Water

リファレンス

- A short synthesis of troglitazone: an antidiabetic drug for treating insulin resistance, Bioorganic & Medicinal Chemistry Letters, 1999, 9(24), 3439-3440

合成方法 7

はんのうじょうけん

リファレンス

- Synthetic thiazolidinediones, potential antidiabetic compounds, Current Organic Chemistry, 2011, 15(1), 108-127

合成方法 8

はんのうじょうけん

リファレンス

- Process for preparing thiazolidinediones such as pioglitazone via reduction of exocyclic double bonds at the 5-position of thiazolidinediones using dithionite., World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん

リファレンス

- Novel polymorphic Form-5 of troglitazone and a pharmaceutical composition having enhanced antidiabetic activity, India, , ,

合成方法 10

はんのうじょうけん

リファレンス

- A process for the preparation of substituted phenyl ether compounds and rosiglitazone, World Intellectual Property Organization, , ,

合成方法 11

はんのうじょうけん

リファレンス

- Structural studies on the impurities of troglitazone, Journal of Pharmaceutical and Biomedical Analysis, 2003, 31(2), 271-281

合成方法 12

はんのうじょうけん

1.1 Reagents: Hantzsch ester Solvents: Toluene ; 6 - 8 h, 80 - 90 °C

リファレンス

- Reduction of the exocyclic double bond of substituted thiazolidine diones by Hantzsch 1,4-dihydropyridine, Indian Journal of Heterocyclic Chemistry, 2006, 15(4), 407-408

合成方法 13

はんのうじょうけん

1.1 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; 12 h, reflux; reflux → rt

1.2 Reagents: Sodium bicarbonate

1.2 Reagents: Sodium bicarbonate

リファレンス

- Preparation of polymorphic form I of troglitazone having enhanced antidiabetic activity, India, , ,

合成方法 14

はんのうじょうけん

リファレンス

- Thiazolidine derivatives for lowering blood lipids and sugar, Japan, , ,

合成方法 15

はんのうじょうけん

1.1 Solvents: Acetone

1.2 Reagents: Hydrogen bromide

1.3 Reagents: Sodium nitrite Solvents: Water

1.4 Reagents: Copper bromide (CuBr2)

1.5 Reagents: Sodium acetate , 4-Methoxyphenol , Tempol

1.6 Solvents: Methanol , Acetone

1.7 Reagents: Sodium acetate

1.8 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrogen bromide

1.3 Reagents: Sodium nitrite Solvents: Water

1.4 Reagents: Copper bromide (CuBr2)

1.5 Reagents: Sodium acetate , 4-Methoxyphenol , Tempol

1.6 Solvents: Methanol , Acetone

1.7 Reagents: Sodium acetate

1.8 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Process for the preparation of 2-(aryloxymethyl)-2,5,7,8-tetramethylchroman-6-ols, World Intellectual Property Organization, , ,

合成方法 16

はんのうじょうけん

リファレンス

- Novel polymorphic form-4 of troglitazone and a pharmaceutical composition having enhanced anti-diabetic activity, India, , ,

合成方法 17

はんのうじょうけん

リファレンス

- Novel polymorphic Form-6 of troglitazone and a pharmaceutical composition having enhanced antidiabetic activity, India, , ,

合成方法 18

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Cobalt chloride (CoCl2) , Sodium borohydride Catalysts: Dimethylglyoxime Solvents: Tetrahydrofuran , Water ; rt

1.2 Catalysts: Acetic acid ; 3 h, rt

1.3 Reagents: Acetone ; 15 min, rt

1.2 Catalysts: Acetic acid ; 3 h, rt

1.3 Reagents: Acetone ; 15 min, rt

リファレンス

- Structure-activity requirements for the antiproliferative effect of troglitazone derivatives mediated by depletion of intracellular calcium, Bioorganic & Medicinal Chemistry Letters, 2004, 14(10), 2547-2550

合成方法 19

はんのうじょうけん

リファレンス

- Processes for making thiazolidinedione derivatives and compounds thereof, World Intellectual Property Organization, , ,

合成方法 20

はんのうじょうけん

リファレンス

- Synthesis of a new antidiabetic medicine 5-[4-[(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy]-benzyl]-2,4-thiazolidinedione, Jilin Daxue Ziran Kexue Xuebao, 1999, (4), 85-90

Troglitazone Raw materials

- 2,4-Thiazolidinedione,5-[[4-[(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy]phenyl]methylene]-

- 5-[[4-[[6-(Acetyloxy)-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl]methoxy]phenyl]methylene]-2,4-thiazolidinedione

- 4(5H)-Thiazolone, 2-amino-5-[[4-[(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy]phenyl]methyl]-

- Carbonic acid, 1,1-dimethylethyl 2-[[4-[(2,4-dioxo-5-thiazolidinyl)methyl]phenoxy]methyl]-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-yl ester

- 2,4-Thiazolidinedione, 5-[[4-[[3,4-dihydro-2,5,7,8-tetramethyl-6-(phenylmethoxy)-2H-1-benzopyran-2-yl]methoxy]phenyl]methyl]-

- 2-[(4-Aminophenoxy)methyl]-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol

- Benzenepropanoic acid, 4-[[6-(acetyloxy)-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl]methoxy]-α-chloro-, ethyl ester

Troglitazone Preparation Products

Troglitazone 関連文献

-

Jonas Verhellen,Jeriek Van den Abeele Chem. Sci. 2020 11 11485

-

Alessia Paradiso,Marina Volpi,Chiara Rinoldi,Nehar Celikkin,Nicola Contessi Negrini,Muge Bilgen,Giorgio Dallera,Filippo Pierini,Marco Costantini,Wojciech ?wi?szkowski,Silvia Farè Biomater. Sci. 2023 11 2988

-

Sant K. Verma,Suresh Thareja RSC Adv. 2016 6 33857

-

Vaibhav A. Dixit Toxicol. Res. 2019 8 157

-

Nathan Carpentier,Luca Urbani,Peter Dubruel,Sandra Van Vlierberghe Biomater. Sci. 2023 11 1091

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:97322-87-7)Troglitazone

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:97322-87-7)Troglitazone

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):224.0/375.0/1287.0